Whitepaper: Synthesis and Characterization of 4,6-Decadiyn-1,10-diol
Whitepaper: Synthesis and Characterization of 4,6-Decadiyn-1,10-diol
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Introduction: The Significance of 4,6-Decadiyn-1,10-diol
4,6-Decadiyn-1,10-diol is a symmetrical diacetylene monomer distinguished by terminal hydroxyl groups. Its molecular structure is foundational for producing polydiacetylenes (PDAs), a class of conjugated polymers with remarkable chromic properties.[1] Upon exposure to stimuli such as UV radiation, heat, or mechanical stress, these monomers undergo a topochemical polymerization in the solid state, creating a highly conjugated polymer backbone of alternating ene-yne bonds. This transformation is visually dramatic, often resulting in a color change from colorless or white to a deep blue or red.[1] This stimuli-responsive behavior makes PDAs exceptionally valuable for creating "smart" materials, with applications ranging from biosensors and chemical detectors to time-temperature indicators for pharmaceuticals and food packaging.[1]
The terminal hydroxyl groups of 4,6-Decadiyn-1,10-diol are critical, as they facilitate the self-assembly of monomers into the highly ordered arrays necessary for efficient solid-state polymerization through hydrogen bonding. Mastering the synthesis and verifying the purity of this monomer is, therefore, the critical first step in harnessing the potential of these advanced materials. This guide offers a field-proven, in-depth protocol for its preparation and characterization.
Synthesis via Oxidative Homocoupling
The most efficient and widely adopted method for synthesizing symmetrical 1,3-diynes like 4,6-Decadiyn-1,10-diol is the oxidative homocoupling of a terminal alkyne.[2] The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling, are the cornerstone reactions for this transformation.[3][4] These reactions proceed via a copper-catalyzed mechanism where a terminal alkyne is deprotonated to form a copper(I) acetylide, which then undergoes oxidation and dimerization to yield the 1,3-diyne product.[3]
The Hay coupling modification, which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, is often preferred due to its versatility and applicability across a wider range of solvents.[4][5] For the synthesis of 4,6-Decadiyn-1,10-diol, the starting material is 3-butyn-1-ol.
Caption: Overall workflow for the synthesis and characterization of 4,6-Decadiyn-1,10-diol.
Experimental Protocol: Hay Coupling of 3-Butyn-1-ol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials:
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3-Butyn-1-ol
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Copper(I) chloride (CuCl)
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N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Oxygen (balloon or piped)
Procedure:
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Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.2 equivalents) and TMEDA (e.g., 0.2 equivalents) in 50 mL of anhydrous acetone. Stir the mixture under an air or oxygen atmosphere until a clear, green-blue solution is formed. This indicates the formation of the active Cu(I)-TMEDA complex.
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Reaction Initiation: To the catalyst solution, add 3-butyn-1-ol (1.0 equivalent) dropwise over 10-15 minutes. The reaction is exothermic; maintain a gentle stirring rate.
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Reaction Progress: After the addition is complete, affix an oxygen-filled balloon to the flask (or maintain a gentle stream of O₂) and allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.
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Workup - Catalyst Removal: Upon completion, pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride. This step is crucial for quenching the reaction and removing the copper catalyst by forming a soluble copper-ammonia complex. Stir for 15 minutes. The solution should turn a deep blue.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product. Combine the organic extracts.
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Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes (e.g., starting with 20% and gradually increasing to 50%) is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
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Final Product: The purified 4,6-Decadiyn-1,10-diol should be obtained as a white crystalline solid. Determine the yield and proceed to characterization. Store the product refrigerated to prevent degradation.[6]
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 4,6-Decadiyn-1,10-diol. The following techniques provide a self-validating system for structural elucidation.
Caption: Molecular structure of 4,6-Decadiyn-1,10-diol (deca-4,6-diyne-1,10-diol).[7]
Spectroscopic Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [7] |
| Molecular Weight | 166.22 g/mol | [7] |
| Appearance | White Crystalline Solid | --- |
| CAS Number | 70283-74-8 | [7] |
| Technique | Expected Observation | Interpretation |
| ¹H NMR | δ ~3.7 (t), ~2.4 (t), ~1.8 (p) ppm | Protons on carbons adjacent to OH, C≡C, and central CH₂ respectively. |
| ¹³C NMR | δ ~80, ~65, ~30, ~15 ppm | Signals for sp carbons (C≡C) and the three distinct sp³ carbons. |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad), 2850-2950 cm⁻¹, 1050 cm⁻¹ | O-H stretch, C-H (sp³) stretch, C-O stretch.[8][9] |
| Mass Spec (EI) | M⁺ at m/z = 166; fragments at M-18 (loss of H₂O) | Molecular ion peak and characteristic fragmentation patterns. |
Detailed Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides a clear map of the proton environment. The methylene protons adjacent to the hydroxyl group (-CH₂OH) are deshielded and expected to appear as a triplet around 3.7 ppm. The propargylic protons (-CH₂-C≡C) will also be a triplet, typically around 2.4 ppm. The central methylene protons (-CH₂-CH₂-) will appear as a pentet (or multiplet) around 1.8 ppm. The hydroxyl proton signal is often a broad singlet and its position can vary depending on concentration and solvent.
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¹³C NMR: The carbon spectrum confirms the carbon backbone. The two sp-hybridized carbons of the diyne will appear around 65-80 ppm. The carbon bearing the hydroxyl group (-CH₂OH) will be found downfield around 60-65 ppm, while the other two methylene carbons will appear further upfield (~15-30 ppm).[9]
-
-
Infrared (IR) Spectroscopy:
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The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, which appears in the 3200-3500 cm⁻¹ region.[8][9] Its broadness is a direct result of intermolecular hydrogen bonding.
-
The C-H stretching vibrations from the methylene groups are observed just below 3000 cm⁻¹.
-
A strong C-O stretching band will be present in the fingerprint region, typically around 1050 cm⁻¹.[10]
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Notably, for a symmetrical internal alkyne like the one in 4,6-Decadiyn-1,10-diol, the C≡C stretching vibration (typically ~2100-2260 cm⁻¹) is expected to be very weak or completely absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of 166.
-
Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen atom).
-
Conclusion and Future Outlook
This guide has detailed a reliable and reproducible workflow for the synthesis and characterization of high-purity 4,6-Decadiyn-1,10-diol. By employing the Hay modification of the Glaser coupling, this valuable monomer can be prepared efficiently from commercially available starting materials. The described purification and characterization protocols provide a robust system for ensuring the quality required for subsequent applications. The successful synthesis of this diol is the gateway to developing novel polydiacetylene-based sensors, smart coatings, and other advanced materials that are central to innovation in drug delivery, diagnostics, and materials science.
References
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Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances. [Link]
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Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
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Glaser coupling. Wikipedia. [Link]
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4,6-Decadiyn-1,10-diol | C10H14O2. PubChem. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
-
IR: alcohols. UCLA Chemistry. [Link]
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